molecular formula C32H26N2 B286504 N,N-dibenzyl-N-[4-(9H-carbazol-9-yl)phenyl]amine

N,N-dibenzyl-N-[4-(9H-carbazol-9-yl)phenyl]amine

Cat. No.: B286504
M. Wt: 438.6 g/mol
InChI Key: ZFLICTOPDMYKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-N-[4-(9H-carbazol-9-yl)phenyl]amine, also known as Cbz-DAB, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-N-[4-(9H-carbazol-9-yl)phenyl]amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes in the body. It has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-cancer effects. It has also been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-dibenzyl-N-[4-(9H-carbazol-9-yl)phenyl]amine in lab experiments is its high purity and stability, which makes it easier to obtain accurate and reproducible results. However, one of the limitations is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N,N-dibenzyl-N-[4-(9H-carbazol-9-yl)phenyl]amine, including its use as a potential therapeutic agent for various diseases such as Alzheimer's and Parkinson's disease. It may also have potential applications in the field of organic electronics, such as in the development of more efficient OLEDs and organic solar cells. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.

Synthesis Methods

N,N-dibenzyl-N-[4-(9H-carbazol-9-yl)phenyl]amine can be synthesized using a variety of methods, but the most commonly used method involves the reaction of N-benzyl-4-(9H-carbazol-9-yl)aniline with benzyl chloride in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N,N-dibenzyl-N-[4-(9H-carbazol-9-yl)phenyl]amine has been found to have potential applications in various fields, including optoelectronics, organic solar cells, and organic light-emitting diodes (OLEDs). It has also been studied for its potential use as an organic semiconductor material due to its high hole mobility and good thermal stability.

Properties

Molecular Formula

C32H26N2

Molecular Weight

438.6 g/mol

IUPAC Name

N,N-dibenzyl-4-carbazol-9-ylaniline

InChI

InChI=1S/C32H26N2/c1-3-11-25(12-4-1)23-33(24-26-13-5-2-6-14-26)27-19-21-28(22-20-27)34-31-17-9-7-15-29(31)30-16-8-10-18-32(30)34/h1-22H,23-24H2

InChI Key

ZFLICTOPDMYKNF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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